molecular formula C16H28O2 B033607 Cioteronel CAS No. 105635-64-1

Cioteronel

Cat. No.: B033607
CAS No.: 105635-64-1
M. Wt: 252.39 g/mol
InChI Key: KDULJHFMZBRAHO-UHFFFAOYSA-N
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Description

Cioteronel is a nonsteroidal antiandrogen compound that was developed for the treatment of androgenetic alopecia (male pattern baldness), acne, and benign prostatic hyperplasia. Despite its potential, it was never marketed due to poor efficacy in clinical trials . This compound is known for its ability to inhibit the binding of dihydrotestosterone to its receptor, making it a candidate for conditions influenced by androgens .

Preparation Methods

The synthesis of Cioteronel involves several steps, starting with the preparation of the core bicyclic structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Cioteronel undergoes various chemical reactions, including:

Scientific Research Applications

Cioteronel has been explored for various scientific research applications:

Mechanism of Action

Cioteronel exerts its effects by competitively inhibiting the binding of dihydrotestosterone to its receptor. This inhibition prevents the activation of androgen receptors, thereby reducing the effects of androgens on target tissues. The molecular targets include androgen receptors in hair follicles, sebaceous glands, and prostate tissue. The pathways involved in its mechanism of action include the androgen receptor signaling pathway, which is crucial for the development and maintenance of male characteristics .

Comparison with Similar Compounds

Cioteronel is unique among nonsteroidal antiandrogens due to its specific structure and binding properties. Similar compounds include:

Properties

CAS No.

105635-64-1

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

4-(5-methoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

InChI

InChI=1S/C16H28O2/c1-3-15(18-2)7-5-4-6-12-8-9-13-10-14(17)11-16(12)13/h12-13,15-16H,3-11H2,1-2H3

InChI Key

KDULJHFMZBRAHO-UHFFFAOYSA-N

SMILES

CCC(CCCCC1CCC2C1CC(=O)C2)OC

Canonical SMILES

CCC(CCCCC1CCC2C1CC(=O)C2)OC

Key on ui other cas no.

105635-64-1

Synonyms

6-(5-methoxy-1-heptyl)bicyclo(3,3,0)octan-3-one
cioteronel
CPC 10997
CPC-10997
CPC10997
cyoctol

Origin of Product

United States

Synthesis routes and methods

Procedure details

6,6-Dichloro-2-(5-methoxyhept-1-yl)bicyclo[3.3.0]octan-7-one {1,1-dichlorohexahydro-4-(5-methoxyheptyl)-2(1H)-pentalenone} (45.9 g) is added to a 100 ml, round-bottomed flask fitted with a condenser. Powdered zinc metal (92 g) and glacial acetic acid (312 ml) are added to the flask and the solution allowed to reflux for an hour. The solution is filtered to remove the zinc and zinc chloride, formed in the reaction. The product is washed with an aqueous sodium bicarbonate solution and extracted three times with ether. The ether extracts are combined and dried over anhydrous sodium sulfate. The resulting yellow oil is chromatographed on silica gel and eluted with 4:1 hexane:ether. The fractions are combined, and gave 2-(5-methoxyhept-1-yl)bicyclo[3.3.0]octan-7-one {hexahydro-4-(5-methoxyheptyl)-2(1H)-pentalenone} as a clear, colorless oil.
Name
6,6-Dichloro-2-(5-methoxyhept-1-yl)bicyclo[3.3.0]octan-7-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
92 g
Type
catalyst
Reaction Step Two
Quantity
312 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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